molecular formula C10H13N5O4 B8813308 3'-Deoxyguanosine

3'-Deoxyguanosine

Cat. No.: B8813308
M. Wt: 267.24 g/mol
InChI Key: OROIAVZITJBGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Deoxyguanosine is a purine nucleoside analogue, which means it is a compound consisting of a purine base attached to a sugar. Specifically, it is a modified form of guanosine, where the hydroxyl group at the 3’ position of the ribose sugar is removed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxyguanosine typically involves the selective removal of the hydroxyl group at the 3’ position of guanosine. One common method is the use of protecting groups to selectively protect the hydroxyl groups at the 5’ and 2’ positions, followed by the removal of the 3’ hydroxyl group using a suitable reagent .

Industrial Production Methods

Industrial production of 3’-Deoxyguanosine can involve enzymatic methods where specific enzymes catalyze the removal of the 3’ hydroxyl group. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives such as spiroiminodihydantoin and imidazolone.

    Reduction: Reduced forms of the purine base or sugar.

    Substitution: Substituted purine bases or sugars.

Mechanism of Action

3’-Deoxyguanosine exerts its effects by targeting the protein purine nucleoside phosphorylase. This interaction inhibits the enzyme’s activity, affecting the metabolism of nucleosides and nucleotides. The compound’s mechanism of action involves binding to the active site of the enzyme, thereby preventing the normal substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxyguanosine is unique due to the absence of the hydroxyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other nucleosides. This modification makes it a valuable tool in studying enzyme interactions and nucleic acid metabolism .

Properties

IUPAC Name

2-amino-9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROIAVZITJBGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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